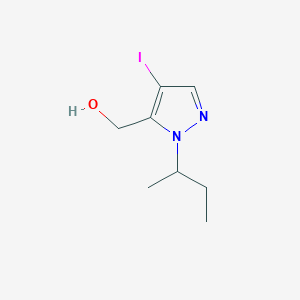

(2-Butan-2-yl-4-iodopyrazol-3-yl)methanol

Description

Fundamental Chemical Significance of Pyrazole (B372694) Derivatives

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, forms the basis for a vast class of derivatives with significant applications across various scientific disciplines. chemicalbook.comnih.gov The unique electronic configuration of the pyrazole ring, which possesses both a weakly basic (pyridine-like) and a neutral (pyrrole-like) nitrogen atom, imparts a rich and versatile chemical character. mdpi.com This inherent reactivity allows for a wide range of chemical modifications, making the pyrazole nucleus a "privileged scaffold" in medicinal chemistry. nih.gov

The significance of pyrazole derivatives is underscored by their presence in numerous biologically active compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. mdpi.com Beyond their medicinal applications, pyrazole-containing compounds are also integral to the development of agrochemicals, dyes, and materials with unique optical and electronic properties. mdpi.com The stability of the pyrazole ring, a consequence of its aromatic character, coupled with its capacity to be extensively functionalized, ensures its continued prominence in modern chemical research.

Structural Classification and Nomenclature of Substituted Pyrazoles

The systematic naming of pyrazole derivatives follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The pyrazole ring is numbered starting from one of the nitrogen atoms, proceeding around the ring in a manner that gives the substituents the lowest possible locants. If a substituent is present on a nitrogen atom, the 'N' is sometimes used as a locant, or the position is designated with a number.

Substituted pyrazoles can be classified based on the nature and position of the functional groups attached to the ring. For instance, N-substituted pyrazoles are characterized by the presence of a substituent on one of the nitrogen atoms. The substitution pattern on the pyrazole ring dramatically influences its physicochemical properties and biological activity.

The subject of this article, (2-Butan-2-yl-4-iodopyrazol-3-yl)methanol, is a prime example of a multi-substituted pyrazole. Its nomenclature indicates:

A pyrazole core.

A butan-2-yl (or sec-butyl) group attached to the nitrogen atom at position 2.

An iodo group at position 4 of the pyrazole ring.

A methanol (B129727) group (a hydroxymethyl group, -CH₂OH) at position 3.

The precise arrangement of these substituents is critical in defining the molecule's steric and electronic properties, and consequently its reactivity and potential applications.

Overview of Current Research Trends in Heterocyclic Chemistry Relevant to Pyrazoles

Current research in heterocyclic chemistry continues to explore the vast potential of the pyrazole scaffold. A significant trend is the development of novel and efficient synthetic methodologies for the construction and functionalization of the pyrazole ring. This includes the use of multicomponent reactions, which allow for the synthesis of complex pyrazole derivatives in a single step, and the application of green chemistry principles to reduce the environmental impact of synthetic processes. nih.govmdpi.com

Another major area of focus is the design and synthesis of pyrazole derivatives with tailored biological activities for drug discovery. nih.govmdpi.com Researchers are actively investigating the structure-activity relationships of pyrazole-based compounds to develop more potent and selective therapeutic agents. mdpi.com Furthermore, the unique photophysical properties of certain pyrazole derivatives have led to their investigation for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors.

Detailed Analysis of (2-Butan-2-yl-4-iodopyrazol-3-yl)methanol

While specific research on (2-Butan-2-yl-4-iodopyrazol-3-yl)methanol is not extensively documented in publicly available literature, its chemical characteristics and potential can be inferred from the known properties of its constituent functional groups and the pyrazole core.

Structural and Physicochemical Properties

| Feature | Description | Anticipated Impact on Properties |

| Pyrazole Core | A five-membered aromatic heterocycle with two adjacent nitrogen atoms. | Confers aromatic stability and provides sites for hydrogen bonding and coordination. |

| N-Butan-2-yl Group | A sec-butyl group attached to the nitrogen at position 2. | Increases lipophilicity and introduces steric bulk, which can influence solubility and intermolecular interactions. |

| C4-Iodo Group | An iodine atom at position 4. | The iodo group is a versatile synthetic handle for cross-coupling reactions and can influence the electronic properties of the ring. |

| C3-Methanol Group | A hydroxymethyl group (-CH₂OH) at position 3. | Provides a site for hydrogen bonding and further functionalization, such as esterification or oxidation. |

The combination of a lipophilic alkyl group and a hydrophilic hydroxyl group suggests that the molecule may exhibit amphiphilic characteristics. The presence of the iodine atom significantly increases the molecular weight and provides a reactive site for the formation of new carbon-carbon or carbon-heteroatom bonds.

Synthesis and Reactivity

The synthesis of (2-Butan-2-yl-4-iodopyrazol-3-yl)methanol would likely involve a multi-step process, leveraging established methods for pyrazole synthesis and functionalization. A plausible synthetic route could begin with the construction of the pyrazole ring, followed by sequential introduction of the substituents.

Potential Synthetic Steps:

Pyrazole Ring Formation: A common method for synthesizing the pyrazole core is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. For this specific target, the reaction would likely involve a precursor to the 3-methanol group and butan-2-ylhydrazine.

N-Alkylation: If starting with an N-unsubstituted pyrazole, the butan-2-yl group could be introduced via alkylation of the pyrazole nitrogen.

Iodination: The iodine atom at the 4-position can be introduced through electrophilic iodination of the pyrazole ring, a reaction for which various iodinating agents are known. sigmaaldrich.com

Functional Group Interconversion: The methanol group at the 3-position could be installed from a corresponding carboxylic acid or ester via reduction.

The reactivity of (2-Butan-2-yl-4-iodopyrazol-3-yl)methanol would be dictated by its functional groups. The hydroxyl group of the methanol substituent can undergo typical alcohol reactions. The iodine atom at the 4-position is expected to be reactive in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of a wide variety of substituents at this position.

Potential Research Applications

Given the diverse applications of functionalized pyrazoles, (2-Butan-2-yl-4-iodopyrazol-3-yl)methanol could be a valuable intermediate in several areas of chemical research.

Medicinal Chemistry: The presence of multiple points for diversification (the hydroxyl group and the iodo group) makes this compound an attractive scaffold for the synthesis of libraries of new pyrazole derivatives to be screened for biological activity.

Materials Science: The pyrazole core, when appropriately functionalized through reactions at the iodo position, could be incorporated into larger conjugated systems for the development of new materials with interesting photophysical properties.

Organic Synthesis: As a functionalized building block, this compound could be used in the synthesis of more complex heterocyclic systems.

(2-Butan-2-yl-4-iodopyrazol-3-yl)methanol represents a structurally interesting, multi-functionalized pyrazole derivative. While specific experimental data for this compound is limited, a thorough understanding of pyrazole chemistry allows for a confident prediction of its properties, synthetic accessibility, and potential as a versatile building block in organic synthesis, medicinal chemistry, and materials science. The continued exploration of such novel pyrazole structures is essential for the advancement of these fields.

Properties

IUPAC Name |

(2-butan-2-yl-4-iodopyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13IN2O/c1-3-6(2)11-8(5-12)7(9)4-10-11/h4,6,12H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARUWRPVUYEQEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=C(C=N1)I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 2 Butan 2 Yl 4 Iodopyrazol 3 Yl Methanol and Analogous Systems

Methodologies for Pyrazole (B372694) Ring Construction

The primary strategies for synthesizing the pyrazole scaffold can be broadly categorized into cyclocondensation reactions and 1,3-dipolar cycloadditions. nih.gov These methods offer versatility in introducing a wide array of substituents onto the heterocyclic core.

Cyclocondensation Approaches to Pyrazole Formation

Cyclocondensation reactions are classic and widely employed methods for pyrazole synthesis, typically involving the reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. mdpi.comchim.it

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most fundamental and straightforward methods for constructing the pyrazole ring. nih.govhilarispublisher.com This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine. nih.gov The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl groups, followed by dehydration to yield the aromatic pyrazole ring. mdpi.com

A significant challenge in this synthesis, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the control of regioselectivity, which can lead to the formation of two possible regioisomers. nih.govbeilstein-journals.org However, reaction conditions can be optimized to favor a specific isomer. For instance, Gosselin and co-workers found that using aprotic dipolar solvents can improve regioselectivity in the synthesis of 1-aryl-3,4,5-substituted pyrazoles. mdpi.com Various catalysts, including nano-ZnO and Lewis acids like lithium perchlorate, have been employed to enhance reaction efficiency and yield. mdpi.comnih.gov An efficient nano-ZnO catalyzed protocol, for example, achieved a 95% yield in the condensation of phenylhydrazine with ethyl acetoacetate. mdpi.comnih.gov

| Catalyst | Reactant 1 | Reactant 2 | Solvent | Conditions | Yield (%) | Reference |

| Nano-ZnO | Ethyl acetoacetate | Phenylhydrazine | Not specified | Not specified | 95 | mdpi.comnih.gov |

| Lithium Perchlorate | Acetylacetone | 2,4-Dinitrophenylhydrazine | Not specified | Optimized conditions | High | mdpi.com |

| None | 1,3-Diketones | Arylhydrazines | N,N-Dimethylacetamide | Room Temperature | Good | organic-chemistry.org |

| TfOH/TFAA | Arenes/Carboxylic Acids | Hydrazine | One-pot | Good-Excellent | mdpi.com |

This table presents selected examples of catalyst systems and conditions for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.

An alternative and highly versatile cyclocondensation strategy involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as chalcones, enones, and enals. nih.gov This method typically proceeds through a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and dehydration to form a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole. beilstein-journals.orgresearchgate.net In some cases, particularly when the α,β-unsaturated carbonyl contains a good leaving group at the β-position, the reaction can directly yield the aromatic pyrazole through an elimination step. nih.govbeilstein-journals.org

The reaction of α,β-unsaturated aldehydes and ketones with hydrazine derivatives is one of the most popular methods for synthesizing 2-pyrazolines. researchgate.net The mechanism involves the nucleophilic attack of the hydrazine on the carbonyl group to form a hydrazone, followed by an intramolecular Michael addition to complete the ring closure. researchgate.net The regioselectivity of this reaction allows for the versatile placement of substituents at positions 1, 3, and 5 of the pyrazoline ring by carefully selecting the starting materials. researchgate.net

| Reactant 1 | Reactant 2 | Key Feature | Product Type | Reference |

| Chalcone derivatives | Phenyl hydrazine hydrochloride | 3+2 annulation | Thiophene-pyrazole hybrids | nih.gov |

| α,β-Unsaturated ketones | Hydrazine derivatives | Forms pyrazoline intermediate | 2-Pyrazolines | researchgate.net |

| β-Amino vinyl ketone | Tosyl hydrazine | Iodine/TBHP in water | Fully substituted pyrazoles | nih.gov |

| α,β-Unsaturated cyano derivatives | Hydrazines | Oxidation of pyrazoline | Aminopyrazoles | beilstein-journals.org |

This table summarizes various approaches for pyrazole synthesis using α,β-unsaturated carbonyl compounds.

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, offering significant advantages in terms of efficiency, atom economy, and operational simplicity. beilstein-journals.orgut.ac.ir In the context of pyrazole synthesis, MCRs allow for the construction of highly functionalized scaffolds in a single step from three or more starting materials. ut.ac.ir These reactions often proceed by generating the necessary 1,3-dicarbonyl or α,β-unsaturated intermediate in situ. beilstein-journals.org

A common four-component reaction for synthesizing dihydropyrano[2,3-c]pyrazoles involves the condensation of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. ut.ac.irrsc.orgacgpubs.org This approach has been successfully carried out using various catalysts, including preheated fly-ash and sodium gluconate, often in environmentally benign solvents like water. ut.ac.irrsc.org These methods provide high yields (up to 95%) and simplify work-up procedures, aligning with the principles of green chemistry. ut.ac.ir

| Components | Catalyst | Solvent | Key Advantages | Yield (%) | Reference |

| Aldehyde, Malononitrile, β-Ketoester, Hydrazine Hydrate | Preheated Fly-Ash | Water | Eco-friendly, cost-effective, high yield | 90-95 | ut.ac.ir |

| Aldehyde, Malononitrile, β-Ketoester, Hydrazine Hydrate | Sodium Gluconate | Water | Bio-compatible catalyst, simple procedure | High | rsc.org |

| Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium Acetate | Water | Straightforward, sustainable | Not specified | |

| Aromatic aldehydes, p-Toluenesulfonyl hydrazide, Chromones | None (Cascade) | Not specified | Chemo-selective, one-pot | Not specified | rsc.org |

This table showcases examples of one-pot multicomponent reactions for the synthesis of pyrazole and fused-pyrazole derivatives.

1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

The 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, is a powerful and highly convergent method for constructing five-membered heterocyclic rings, including pyrazoles. chim.it This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. nih.gov

For pyrazole synthesis, the most common application of this methodology is the reaction between a diazo compound (the 1,3-dipole) and an alkyne (the dipolarophile). chim.it The reaction can proceed thermally without the need for a catalyst, making it a "clean" and straightforward process. rsc.orgrsc.orgresearchgate.net This method offers direct access to the pyrazole core and often results in high yields and purity, sometimes without requiring extensive purification. rsc.org

The cycloaddition of diazo compounds with alkynes is particularly useful for synthesizing pyrazoles with specific substitution patterns that might be difficult to achieve through cyclocondensation methods. rsc.org While electron-rich diazo compounds react readily under thermal conditions, reactions involving electron-deficient diazocarbonyl molecules have historically required special promoters. rsc.org However, research has shown that these reactions can also be conducted simply by heating, affording pyrazole products in high yields under solvent-free conditions. rsc.orgrsc.org A key advantage of this approach is that it can overcome the regioselectivity issues often encountered in the Knorr synthesis. nih.gov For instance, a highly regioselective synthesis of 3-trifluoromethyl pyrazoles was achieved via the silver-mediated cycloaddition of alkynes with 2,2,2-trifluorodiazoethane. nih.gov

| Diazo Compound | Alkyne | Conditions | Key Feature | Yield (%) | Reference |

| α-Diazocarbonyl substrates | Various alkynes | Heating, solvent-free | High yield, no purification needed | High | rsc.orgrsc.org |

| Ethyl α-diazoacetate | Phenyl propargyl | Triethylamine, Triflate catalyst | Cycloaddition | Not specified | orientjchem.org |

| 2,2,2-Trifluorodiazoethane | Various alkynes | Silver-mediated | Highly regioselective | Not specified | nih.gov |

| Diazoacetonitrile | Nitroolefins | Transition-metal-free | [3+2] cycloaddition | Not specified | organic-chemistry.org |

This table provides examples of 1,3-dipolar cycloaddition reactions between diazo compounds and alkynes for pyrazole synthesis.

Sydnone-Alkyne Cycloaddition Reactions

The 1,3-dipolar cycloaddition reaction between sydnones, a class of mesoionic compounds, and alkynes provides a powerful route to pyrazole derivatives. benthamdirect.comnih.gov This thermal reaction transforms the sydnone dipole and an alkyne dipolarophile into a pyrazole ring. benthamdirect.com However, traditional thermal cycloadditions often necessitate harsh conditions, such as high temperatures and extended reaction times, which can lead to poor regioselectivity with unsymmetrical alkynes. benthamdirect.comnih.gov

To address these limitations, modern variations have been developed. The Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) significantly improves reaction efficiency, allowing for milder conditions and enhanced chemoselectivity, particularly with terminal alkynes. benthamdirect.combeilstein-journals.org This method involves the in situ generation of sydnones from arylglycines, which then react with terminal alkynes in the presence of a copper catalyst to form 1,4-substituted pyrazoles after decarboxylation. nih.gov Another advancement is the Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC), which utilizes strained cyclooctynes to react with sydnones under mild, catalyst-free conditions, proving useful in bioconjugation applications. benthamdirect.comresearchgate.net These strategies offer controlled and efficient pathways to complex pyrazole structures, which can be precursors for subsequent functionalization. researchgate.net

Transition-Metal Catalyzed Pyrazole Syntheses

Transition-metal catalysis offers a versatile and efficient strategy for the synthesis and functionalization of pyrazole rings. bohrium.commdpi.com Palladium (Pd) catalysts are widely employed for C-C and C-heteroatom bond formation on the pyrazole core through C-H functionalization, although controlling regioselectivity can be a challenge. bohrium.com Various strategies, including the use of directing groups, have been developed to achieve regioselective transformations at specific positions of the pyrazole ring. bohrium.com

Silver-catalyzed reactions have also proven effective. For instance, the reaction between trifluoromethylated ynones and aryl or alkyl hydrazines using a silver catalyst like AgOTf allows for the rapid and highly regioselective formation of 3-CF3-pyrazoles in excellent yields at room temperature. mdpi.com Other transition metals, such as ruthenium (Ru), have been used in photoredox cycloaddition reactions to synthesize pyrazoles. mdpi.com These catalytic systems provide access to a diverse range of pyrazole derivatives from simple starting materials, often under mild conditions. beilstein-journals.orgdntb.gov.ua

Green Chemistry Approaches in Pyrazole Synthesis (e.g., Microwave-Aided, Ultrasound-Aided, Solvent-Free Protocols)

In line with the principles of sustainable chemistry, green methodologies for pyrazole synthesis have gained significant attention. rsc.orgeurekaselect.com These approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents compared to conventional heating methods. rsc.orgrsc.org

Microwave-assisted organic synthesis (MAOS) has emerged as a highly effective technique. rsc.orgeurekaselect.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and selectivity. rsc.org MAOS enables the use of environmentally benign solvents or even solvent-free conditions, contributing to more sustainable protocols. rsc.orgresearchgate.net For example, the cyclocondensation reaction of carbohydrazide derivatives with 2,4-pentanedione in ethanol can be completed in 3-5 minutes under microwave irradiation, yielding 1-aroyl-3,5-dimethyl-1H-pyrazoles in high yields. rsc.org

Ultrasound-assisted synthesis is another green technique that enhances reaction rates through acoustic cavitation. gsconlinepress.com This method has been successfully applied to the synthesis of various pyrazole derivatives, often providing excellent yields in shorter timeframes compared to traditional methods. eurekaselect.com For instance, the four-component reaction to produce dihydropyrano[2,3-c]pyrazoles can be efficiently carried out in water under ultrasound irradiation using cerium ammonium nitrate (CAN) as a catalyst. nih.gov

The following table summarizes a comparison between conventional and green synthesis methods for pyrazole derivatives.

| Method | Conditions | Reaction Time | Yield | Ref |

| Conventional | Reflux in ethanol | 6–9 hours | 59–66% | rsc.org |

| Microwave-Aided | 400 W, ethanolic KOH | 5–8 minutes | Good | rsc.org |

| Ultrasound-Aided | Water, 10 mol% CAN | Not specified | Good-to-excellent | nih.gov |

Regioselective Iodination at the C4 Position of Pyrazoles

Once the pyrazole core is synthesized, the next critical step towards synthesizing the target compound is the regioselective introduction of an iodine atom at the C4 position. The C4 position of the pyrazole ring is susceptible to electrophilic substitution, allowing for direct iodination using appropriate reagents and conditions.

Electrophilic Iodination Protocols and Reagents

Direct iodination of pyrazoles typically involves the use of elemental iodine under oxidative conditions or the application of more reactive iodine-containing compounds. nih.gov The choice of iodinating agent and reaction conditions is crucial for achieving high regioselectivity for the C4 position.

Oxidative Iodination Using Molecular Iodine and External Oxidants (e.g., H2O2, Cerium(IV) Ammonium Nitrate (CAN), Peroxodisulfates)

A common and effective method for the C4-iodination of pyrazoles involves the use of molecular iodine (I₂) in the presence of a strong oxidizing agent. The oxidant generates a more electrophilic iodine species in situ, which then attacks the electron-rich pyrazole ring.

Hydrogen Peroxide (H₂O₂): A particularly green and practical protocol utilizes hydrogen peroxide as the oxidant in water. researchgate.net This system requires only 0.5 equivalents of iodine and 0.6 equivalents of H₂O₂, with water being the only byproduct, making it an environmentally friendly option for producing 4-iodopyrazoles in good to excellent yields. researchgate.net

Cerium(IV) Ammonium Nitrate (CAN): CAN is a versatile and mild oxidant used for the regioselective C4-iodination of pyrazoles with elemental iodine. nih.gov This method has been successfully applied to various 1-aryl-3-CF₃-pyrazoles, affording the corresponding 4-iodo derivatives in a highly regioselective manner. nih.gov The reaction is typically conducted by heating the pyrazole substrate with an excess of I₂ and CAN in a solvent like acetonitrile. nih.gov CAN has also been used as a Lewis acid catalyst in other pyrazole syntheses. nih.gov

Peroxodisulfates: Potassium peroxodisulfate (K₂S₂O₈) is another effective oxidizing agent for promoting the thiocyanation of N-substituted pyrazolones, a reaction mechanistically similar to halogenation. beilstein-journals.org This suggests its potential applicability in oxidative iodination protocols as well.

The table below compares different oxidative iodination systems for pyrazoles.

| Oxidant | Iodine Source | Typical Conditions | Key Advantages | Ref |

| H₂O₂ | I₂ | Water | Green, minimal byproducts | researchgate.net |

| CAN | I₂ | Acetonitrile, reflux | High regioselectivity, mild oxidant | nih.gov |

| K₂S₂O₈ | NH₄SCN | Metal-free | Effective for similar reactions | beilstein-journals.org |

Applications of Hypervalent Iodine(III) Reagents in Pyrazole Iodination

Hypervalent iodine(III) reagents are powerful, environmentally friendly oxidants that have found broad application in organic synthesis, including the halogenation of heterocyclic compounds. tandfonline.comacs.orgnih.gov These reagents offer mild reaction conditions and high efficiency for the iodination of pyrazoles.

A prominent example is the use of iodobenzene diacetate (PhI(OAc)₂) in combination with molecular iodine. tandfonline.comresearchgate.net This system is an excellent reagent for the C4-iodination of various pyrazole derivatives. tandfonline.com The reaction proceeds smoothly at room temperature in a solvent like dichloromethane (CH₂Cl₂), providing high yields of the desired 4-iodopyrazole. tandfonline.com It is believed that this combination forms acetyl hypoiodite (in situ), which acts as the active iodinating species. researchgate.net This method presents several advantages over classical procedures, including milder conditions, shorter reaction times, and higher yields. tandfonline.com Polymer-supported versions of iodobenzene diacetate have also been developed, allowing for easier reagent recovery and reuse. tandfonline.com

Another hypervalent iodine(III) reagent, (dichloroiodo)benzene (PhICl₂), has been used to mediate the electrophilic thio- and selenocyanation of pyrazoles at the C4 position, further demonstrating the utility of these reagents in functionalizing the pyrazole core. beilstein-journals.org

Strategies for Achieving Regioselectivity in Pyrazole Halogenation

The direct halogenation of the pyrazole ring is a common method for introducing a halogen atom. However, controlling the position of halogenation (regioselectivity) is a significant challenge.

One of the most prevalent strategies for constructing halogenated pyrazole skeletons is the electrophilic halogenation of pyrazoles or their corresponding anions. beilstein-archives.org Generally, the halogenation of pyrazole and its derivatives tends to occur at the C4 position of the ring. researchgate.netresearchgate.net A variety of reagents and conditions have been developed to achieve this transformation with high selectivity.

Common halogenating agents include N-halosuccinimides (NXS), such as N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS). beilstein-archives.orgresearchgate.net These reagents are often preferred due to their ease of handling and milder reaction conditions compared to elemental halogens. For instance, the reaction of pyrazoles with N-halosuccinimides in solvents like carbon tetrachloride or water can provide 4-halopyrazoles in excellent yields without the need for a catalyst. researchgate.net

Recent advancements have also explored electrochemical methods for the synthesis of 4-halopyrazoles. An electrocatalytic multicomponent synthesis has been developed using hydrazines, acetylacetones, and sodium halides as the halogen source. rsc.orgnih.gov This method is advantageous as it avoids the use of chemical oxidants and external electrolytes, with the sodium halide serving a dual role as both the halogenation reagent and the supporting electrolyte. rsc.orgnih.gov

For pyrazole systems where the C4 position is already substituted, halogenation can be directed to other positions, though this often requires more forcing conditions. researchgate.net To circumvent the preferential C4-halogenation, an alternative approach involves the halogenation of N-substituted pyrazole anions at the C5 position. researchgate.net

Table 1: Comparison of Reagents for Regioselective Halogenation of Pyrazoles

| Reagent/Method | Position of Halogenation | Advantages | Disadvantages |

|---|---|---|---|

| N-Halosuccinimides (NXS) | Primarily C4 beilstein-archives.orgresearchgate.net | Mild conditions, high yields, no catalyst needed researchgate.net | May require protection of other reactive sites |

| Elemental Halogens | Primarily C4 | Readily available | Can be harsh, may lead to side reactions |

| Electrochemical Synthesis | C4 rsc.orgnih.gov | Avoids chemical oxidants, uses inexpensive sodium halides rsc.orgnih.gov | Requires specialized equipment |

| Hypervalent Iodine(III) Reagents | C3 (in pyrazolo[1,5-a]pyrimidines) nih.gov | Mild, aqueous conditions, high yields nih.gov | Substrate specific |

Post-Heterocyclization Modification Strategies for Halogenated Pyrazole Cores

Once the pyrazole ring is formed, subsequent modifications can be carried out to introduce or alter functional groups. Halogenated pyrazoles are particularly valuable as they serve as versatile intermediates for a variety of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. beilstein-archives.orgrsc.org

One common post-heterocyclization modification is the "halogen dance" reaction, which has been observed in pyrazole 1-oxides. acs.org This involves the migration of a halogen atom from one position to another on the pyrazole ring under specific reaction conditions.

Another important strategy involves metal-halogen exchange reactions. For instance, treatment of a 4-iodopyrazole with n-butyllithium can generate a pyrazol-4-yl lithium species. This intermediate can then be reacted with various electrophiles to introduce a wide range of substituents at the C4 position. researchgate.net Similarly, bromine-magnesium exchange at C3 or C4 of pyrazole 1-oxides, followed by transmetalation with zinc chloride, allows for palladium-catalyzed cross-coupling reactions to introduce aryl groups. acs.org

These post-heterocyclization modifications provide a powerful toolkit for the synthesis of highly functionalized pyrazole derivatives that may not be accessible through direct synthesis.

Introduction of the 2-Butan-2-yl Moiety at N2

The introduction of an alkyl group at a specific nitrogen atom of the pyrazole ring is another critical step in the synthesis of (2-Butan-2-yl-4-iodopyrazol-3-yl)methanol.

The N-alkylation of pyrazoles is a well-established transformation. A common method involves the deprotonation of the pyrazole nitrogen with a base, followed by reaction with an alkyl halide. mdpi.comsemanticscholar.org However, for unsymmetrical pyrazoles, this can lead to a mixture of N1 and N2 alkylated products. The regioselectivity of N-alkylation is often influenced by steric factors, with the alkyl group preferentially attaching to the less sterically hindered nitrogen atom. mdpi.com

Alternative methods for N-alkylation have been developed to improve regioselectivity and avoid the use of strong bases. These include the Mitsunobu reaction and transition-metal-catalyzed N-alkylation. mdpi.comsemanticscholar.org More recently, enzymatic approaches using engineered halide methyltransferases have shown promise for highly regioselective pyrazole alkylation. nih.gov

A novel method for the N-alkylation of pyrazoles utilizes trichloroacetimidate electrophiles in the presence of a Brønsted acid catalyst. mdpi.comsemanticscholar.org This approach provides good yields for the introduction of various alkyl groups, including secondary ones like the 2-butan-2-yl group.

Solvent-free conditions under microwave irradiation using sodium hydrogen carbonate have also been reported as an effective method for N-alkylating pyrazoles, particularly with secondary halides. researchgate.net

The introduction of a chiral substituent, such as the 2-butan-2-yl group, raises the issue of stereocontrol. If the starting alkylating agent is a racemic mixture of (R)- and (S)-2-halobutane, the resulting N-alkylated pyrazole will also be a racemic mixture.

Achieving stereocontrol in the N-alkylation of pyrazoles is a challenging aspect of synthetic chemistry. The development of asymmetric catalytic methods for this transformation is an active area of research. While not extensively documented for the specific case of the 2-butan-2-yl group on a pyrazole, general principles of asymmetric catalysis would apply. This could involve the use of chiral catalysts or auxiliaries that can differentiate between the two enantiomers of the alkylating agent or control the facial selectivity of the pyrazole nucleophile.

Elaboration of the 3-Hydroxymethyl Group (Methanol Moiety)

The final key structural feature of the target molecule is the hydroxymethyl group at the C3 position of the pyrazole ring.

There are several synthetic routes to introduce a hydroxymethyl group onto a pyrazole ring. A common and straightforward method is the reduction of a corresponding pyrazole-3-carboxylic acid or its ester derivative. researchgate.net Reagents such as lithium aluminum hydride (LiAlH4) are effective for this transformation. researchgate.netchim.it

Alternatively, a pyrazole-3-carbaldehyde can be reduced to the corresponding alcohol. umich.eduumich.eduresearchgate.net This reduction can be achieved using various reducing agents, including sodium borohydride or diisobutylaluminum hydride (DIBAL-H). chim.itresearchgate.net The Vilsmeier-Haack reaction is a common method for the synthesis of pyrazole-4-carbaldehydes, which can then be further manipulated. chemmethod.com

Another approach involves the reaction of a Grignard reagent with a pyrazole ester. researchgate.net However, it is important to note that the reaction of Grignard reagents with esters typically leads to the double addition of the Grignard reagent, resulting in a tertiary alcohol. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com To obtain a primary alcohol, the Grignard reagent would need to react with a suitable electrophile, such as formaldehyde, after the formation of a pyrazolyl Grignard reagent.

Table 2: Synthetic Routes to Pyrazolylmethanol Functionality

| Starting Material | Reagent(s) | Product | Key Considerations |

|---|---|---|---|

| Pyrazole-3-carboxylic acid/ester | LiAlH4 researchgate.netchim.it | Pyrazol-3-yl-methanol | LiAlH4 is a strong reducing agent and may affect other functional groups. |

| Pyrazole-3-carbaldehyde | NaBH4, DIBAL-H chim.itresearchgate.net | Pyrazol-3-yl-methanol | Milder conditions compared to LiAlH4. |

| Halogenated Pyrazole | Mg, then formaldehyde | Pyrazol-3-yl-methanol | Requires formation of a Grignard reagent. |

Selective Reduction of Carbonyl Precursors (e.g., Esters, Aldehydes) to Primary Alcohols

The synthesis of (2-Butan-2-yl-4-iodopyrazol-3-yl)methanol can be effectively achieved through the selective reduction of a corresponding carbonyl precursor, such as an aldehyde or an ester at the C3 position of the pyrazole ring. This approach is a cornerstone in synthetic organic chemistry, offering reliable and high-yielding pathways to primary alcohols. The general strategy involves the initial synthesis of a pyrazole core bearing a C3-carbonyl group, followed by a chemoselective reduction.

A plausible synthetic route would begin with the construction of a 3-formyl or 3-alkoxycarbonyl pyrazole derivative. For instance, the Vilsmeier-Haack reaction on a suitable hydrazone precursor can yield pyrazole-4-carboxaldehydes. nih.gov Alternatively, cyclocondensation reactions of β-dicarbonyl compounds with hydrazine derivatives are commonly employed to generate the pyrazole core, which can be further functionalized. nih.govmdpi.commdpi.com

Once the C3-carbonyl pyrazole is obtained, the subsequent iodination at the C4 position can be carried out using various iodinating agents. Methods for direct iodination of pyrazole rings often utilize elemental iodine in the presence of an oxidizing agent or N-iodosuccinimide (NIS). researchgate.netnih.gov The presence of activating groups on the ring can facilitate this electrophilic substitution. iaea.org

With the precursor, (2-butan-2-yl-4-iodopyrazol-3-yl)carbaldehyde or a corresponding ester, in hand, the final step is the selective reduction of the carbonyl group. The choice of reducing agent is critical to ensure that the iodo-substituent and the pyrazole ring remain intact.

Commonly used reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reducing agent, typically used for the reduction of aldehydes and ketones. It is often preferred due to its greater functional group tolerance and safer handling. The reduction is usually performed in alcoholic solvents like methanol (B129727) or ethanol at room temperature.

LiAlH₄ is a much stronger reducing agent capable of reducing esters and carboxylic acids in addition to aldehydes and ketones. youtube.com Its high reactivity necessitates the use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) and careful temperature control. While effective, its lower chemoselectivity might require careful optimization when other sensitive functional groups are present.

Diisobutylaluminium hydride (DIBAL-H) is another valuable reducing agent that can convert esters to primary alcohols. youtube.com The reaction outcome with DIBAL-H can be temperature-dependent; at low temperatures, it can selectively reduce esters to aldehydes.

The following table summarizes various reductive approaches for the conversion of C3-carbonyl pyrazoles to the corresponding C3-hydroxymethyl pyrazoles.

| Precursor | Reducing Agent | Solvent | Typical Conditions | Product | Ref. |

| Pyrazole-3-carbaldehyde | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 °C to room temperature | Pyrazole-3-methanol | researchgate.net |

| Pyrazole-3-carboxylate | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to reflux | Pyrazole-3-methanol | youtube.com |

| Pyrazole-3-carboxylate | Diisobutylaluminium Hydride (DIBAL-H) | Toluene/Dichloromethane | -78 °C to room temperature | Pyrazole-3-methanol | youtube.com |

Functional Group Interconversions at the C3 Position

One prominent method is the reduction of a C3-carboxylic acid derivative. The synthesis of pyrazole-3-carboxylic acids can be achieved through various cyclocondensation strategies or by the oxidation of a C3-methyl or C3-formyl group. Once the carboxylic acid is in place, it can be reduced to the primary alcohol. While LiAlH₄ is a classic reagent for this transformation, it is a powerful and often unselective reducing agent. researchgate.net

A more selective alternative involves the use of borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS). researchgate.net These reagents are known for their ability to selectively reduce carboxylic acids in the presence of other reducible functional groups like esters or halogens, which is particularly relevant for the synthesis of the target iodo-pyrazole alcohol.

Another versatile strategy involves the nucleophilic substitution of a C3-halomethyl pyrazole. A C3-methylpyrazole can be synthesized and subsequently halogenated at the methyl group using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical initiation conditions. The resulting C3-halomethyl pyrazole can then undergo nucleophilic substitution with a hydroxide source, such as sodium hydroxide or potassium hydroxide, to yield the desired C3-hydroxymethyl pyrazole. This two-step sequence allows for the introduction of the hydroxymethyl group from a readily available methyl group.

The following table outlines key functional group interconversions at the C3 position leading to a primary alcohol.

| Starting Functional Group at C3 | Reagent(s) | Intermediate | Final Product | Description | Ref. |

| Carboxylic Acid (-COOH) | Borane-THF (BH₃·THF) | - | Methanol (-CH₂OH) | Selective reduction of the carboxylic acid. | researchgate.net |

| Methyl (-CH₃) | 1. NBS/AIBN 2. NaOH | Bromomethyl (-CH₂Br) | Methanol (-CH₂OH) | Radical halogenation followed by nucleophilic substitution. | researchgate.net |

| Nitrile (-CN) | 1. DIBAL-H 2. H₃O⁺ | Aldehyde (-CHO) | Methanol (-CH₂OH) | Partial reduction to aldehyde, followed by further reduction. | youtube.com |

These functional group interconversions highlight the synthetic versatility of the pyrazole scaffold, allowing for the strategic introduction of the C3-hydroxymethyl group from a variety of precursors. nih.govresearchgate.net The choice of method will depend on the availability of starting materials, the desired substitution pattern on the pyrazole ring, and the compatibility with other functional groups present in the molecule.

Mechanistic Insights into the Reactivity and Transformations of 2 Butan 2 Yl 4 Iodopyrazol 3 Yl Methanol

Intrinsic Reactivity of the Pyrazole (B372694) Heterocycle

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure imparts a unique combination of chemical properties, influencing its reactivity in various transformations. ijraset.comnih.gov Pyrazole and its derivatives are known to be amphoteric, meaning they can act as both acids and bases. nih.gov The pyrrole-type nitrogen (N1) can be deprotonated in the presence of a base, while the pyridine-type nitrogen (N2) is basic and readily reacts with electrophiles. nih.govpharmaguideline.com

The electronic distribution within the pyrazole ring is a key determinant of its reactivity. The presence of two electronegative nitrogen atoms reduces the electron density at the C3 and C5 positions, making them susceptible to nucleophilic attack. chemicalbook.commdpi.com Conversely, the C4 position is comparatively electron-rich, rendering it the primary site for electrophilic substitution. pharmaguideline.comchemicalbook.comrrbdavc.org

The substituents on the pyrazole ring significantly modulate these electronic properties. Electron-donating groups tend to increase the acidity of the pyrrole-like NH group and can influence the regioselectivity of reactions. nih.govresearchgate.net For instance, the presence of methyl groups on the pyrazole ring can increase its nucleophilicity, promoting competitive iodination reactions. researchgate.net Conversely, electron-withdrawing groups can deactivate the ring towards electrophilic attack but may facilitate nucleophilic substitution. mdpi.com

| Substituent Type | Effect on Electronic Properties | Influence on Reaction Pathways |

|---|---|---|

| Electron-Donating Groups (e.g., alkyl, alkoxy) | Increases electron density on the ring, particularly at C4. Increases acidity of the N1-H proton. | Enhances reactivity towards electrophiles at the C4 position. Can direct the regioselectivity of substitution reactions. |

| Electron-Withdrawing Groups (e.g., nitro, cyano, trifluoromethyl) | Decreases electron density on the ring, making it less reactive towards electrophiles. May activate the ring for nucleophilic attack. | Favors nucleophilic substitution reactions. May require harsher conditions for electrophilic substitution. |

As a consequence of its electronic properties, electrophilic substitution on the pyrazole ring predominantly occurs at the C4 position. pharmaguideline.comrrbdavc.org This is because the transition states for electrophilic attack at C3 and C5 are significantly less stable. rrbdavc.org Common electrophilic substitution reactions include nitration, sulfonation, halogenation, and Friedel-Crafts reactions. researchgate.netscribd.com

The regioselectivity of these reactions is highly dependent on the reaction conditions and the nature of the substituents already present on the ring. For example, while direct iodination of 1-aryl-3-CF3-pyrazoles with elemental iodine in the presence of ceric ammonium nitrate (CAN) affords the 4-iodo derivative, treatment with n-butyllithium followed by iodine yields the 5-iodo isomer exclusively. rsc.org

| Reaction | Reagents | Typical Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Nitropyrazole |

| Sulfonation | Fuming H₂SO₄ | Pyrazole-4-sulfonic acid |

| Halogenation (e.g., Iodination) | I₂/oxidizing agent (e.g., CAN) | 4-Iodopyrazole |

| Vilsmeier-Haack Formylation | POCl₃/DMF | Pyrazole-4-carbaldehyde |

The C3 and C5 positions of the pyrazole ring are electron-deficient and thus susceptible to nucleophilic attack. mdpi.comnih.gov This reactivity is exploited in various synthetic transformations, including the synthesis of fused heterocyclic systems. 5-Aminopyrazoles, for instance, are versatile building blocks for the synthesis of pyrazolo-fused heterocycles through multicomponent reactions. mdpi.comresearchgate.net They possess three nucleophilic sites (4-CH, 1-NH, and 5-NH2) that can react with electrophiles to form a variety of fused pyrazole derivatives. mdpi.com

Annulation reactions, where a new ring is fused onto the pyrazole core, are a common strategy for constructing complex heterocyclic scaffolds. These reactions often involve the reaction of a substituted pyrazole with a bifunctional electrophile. For example, pyrazolo[3,4-b]pyridines can be synthesized from 5-amino-1H-pyrazole-4-carbaldehyde through condensation with various active methylene (B1212753) compounds. semanticscholar.org Similarly, pyrazolo[1,5-a]pyrimidines are readily prepared by the cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles. mdpi.com

Reactivity Pertaining to the 4-Iodo Substituent

The iodine atom at the C4 position of the pyrazole ring serves as a versatile handle for further functionalization, primarily through transition metal-catalyzed cross-coupling reactions. researchgate.net

The 4-iodopyrazole moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. mdpi.com 4-Iodopyrazoles readily participate in this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, and vinyl groups at the C4 position. nih.govnih.gov While iodopyrazoles are effective, some studies have shown that bromo and chloro derivatives can be superior due to a reduced tendency for dehalogenation, which is a common side reaction. acs.org

The Stille coupling reaction utilizes an organotin reagent to couple with an organic halide, also catalyzed by palladium. organic-chemistry.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups on both coupling partners. 4-Iodopyrazoles can be effectively coupled with various organostannanes to introduce diverse substituents at the C4 position. libretexts.org

Other palladium-catalyzed cross-coupling reactions applicable to 4-iodopyrazoles include the Sonogashira coupling (with terminal alkynes) and the Heck reaction (with alkenes). rsc.orgbeilstein-journals.org

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (sp²-sp²) |

| Stille | Organotin compound (organostannane) | Pd catalyst (e.g., Pd(PPh₃)₄) | C-C |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp²-sp) |

| Heck | Alkene | Pd catalyst, Base | C-C (sp²-sp²) |

While the carbon-iodine bond in 4-iodopyrazoles is a key functional group for cross-coupling reactions, it can also undergo reductive cleavage under certain conditions. This reductive dehalogenation can be an undesired side reaction in cross-coupling processes, leading to the formation of the corresponding pyrazole without the iodine substituent. acs.org The propensity for dehalogenation can be influenced by the choice of catalyst, ligands, base, and solvent.

In general, iodo-pyrazoles are relatively stable compounds. The pyrazole ring itself is resistant to both oxidation and reduction under many conditions. pharmaguideline.comchemicalbook.com However, strong reducing agents or specific catalytic systems can lead to the reduction of the C-I bond. The stability of the iodo-pyrazole is an important consideration in the design of synthetic routes, particularly when multiple steps are involved.

Role of Iodine in Non-Covalent Interactions, including Halogen Bonding

The presence of an iodine atom at the 4-position of the pyrazole ring in (2-Butan-2-yl-4-iodopyrazol-3-yl)methanol introduces the possibility of significant non-covalent interactions, most notably halogen bonding. Halogen bonding is a directional, non-covalent interaction between a halogen atom (in this case, iodine) acting as a Lewis acid and a Lewis base. The iodine atom in 4-iodopyrazoles possesses an electron-deficient region, known as a σ-hole, on the side opposite to the C-I covalent bond. This positive electrostatic potential allows it to interact favorably with electron-rich atoms such as oxygen, nitrogen, and sulfur, as well as with π-systems. mdpi.comresearchgate.net

In the solid state, these interactions can play a crucial role in determining the crystal packing and supramolecular architecture of the compound. X-ray diffraction studies on various 5-iodo-1-arylpyrazoles have revealed a wide variety of halogen bonding motifs, including C–I⋯O, C–I⋯N, C–I⋯Br, and C–I⋯π interactions. mdpi.com For (2-Butan-2-yl-4-iodopyrazol-3-yl)methanol, the iodine atom could engage in halogen bonds with the nitrogen or oxygen atoms of neighboring molecules, leading to the formation of distinct supramolecular assemblies. mdpi.comresearchgate.net

Table 1: Potential Halogen Bonding Interactions in (2-Butan-2-yl-4-iodopyrazol-3-yl)methanol

| Halogen Bond Donor | Halogen Bond Acceptor (on neighboring molecule) | Type of Interaction |

| C4-I | N 1 or N 2 of pyrazole ring | C–I⋯N |

| C4-I | O of hydroxymethyl group | C–I⋯O |

| C4-I | π-system of the pyrazole ring | C–I⋯π |

Chemical Modifications of the 3-Hydroxymethyl Group

The primary alcohol functionality of the 3-hydroxymethyl group is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The selective oxidation of the primary alcohol in (2-Butan-2-yl-4-iodopyrazol-3-yl)methanol can yield either the corresponding aldehyde, (2-butan-2-yl-4-iodopyrazol-3-yl)carbaldehyde, or the carboxylic acid, 2-butan-2-yl-4-iodo-1H-pyrazole-3-carboxylic acid. The choice of oxidizing agent and reaction conditions is critical to control the extent of oxidation. nih.govlibretexts.org

For the synthesis of the aldehyde, mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC) in dichloromethane (CH₂Cl₂) are commonly employed for this transformation. chem-station.comorganic-chemistry.orgsilicycle.com These reagents are known for their ability to selectively oxidize primary alcohols to aldehydes under relatively neutral conditions. chem-station.com

To obtain the carboxylic acid, stronger oxidizing agents or more vigorous reaction conditions are necessary. Potassium dichromate (K₂Cr₂O₇) in the presence of a strong acid like sulfuric acid (H₂SO₄) is a classic method for oxidizing primary alcohols to carboxylic acids. libretexts.org Alternatively, using PDC in a polar solvent like dimethylformamide (DMF) can also promote the oxidation to the carboxylic acid. adichemistry.comstackexchange.com

Table 2: Selective Oxidation of the Hydroxymethyl Group

| Desired Product | Reagent(s) | Solvent | Typical Conditions |

| Aldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room temperature |

| Aldehyde | Pyridinium Dichromate (PDC) | Dichloromethane (CH₂Cl₂) | Room temperature |

| Carboxylic Acid | Potassium Dichromate (K₂Cr₂O₇), Sulfuric Acid (H₂SO₄) | Water/Acetone | Reflux |

| Carboxylic Acid | Pyridinium Dichromate (PDC) | Dimethylformamide (DMF) | Room temperature to gentle heating |

Etherification and Esterification Reactions of the Primary Alcohol

The primary alcohol of (2-Butan-2-yl-4-iodopyrazol-3-yl)methanol can readily undergo etherification and esterification reactions.

Etherification can be achieved under various conditions. A common method is the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide). Alternatively, acid-catalyzed dehydration with another alcohol can lead to the formation of symmetrical or unsymmetrical ethers, although this method is less controlled for primary alcohols.

Esterification is typically carried out by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common method. For more sensitive substrates, the use of an acyl chloride or anhydride with a base, such as pyridine or triethylamine, provides a milder and often more efficient route to the corresponding ester.

Table 3: Etherification and Esterification Reactions

| Reaction Type | Reagent(s) | General Product Structure |

| Etherification (Williamson) | 1. NaH; 2. R-X (alkyl halide) | Pyrazole-CH₂-O-R |

| Esterification (Fischer) | R-COOH, H⁺ catalyst | Pyrazole-CH₂-O-C(=O)-R |

| Esterification (Acyl Chloride) | R-COCl, Pyridine | Pyrazole-CH₂-O-C(=O)-R |

Nucleophilic Substitution Reactions at the Hydroxymethyl Center

The hydroxyl group of an alcohol is a poor leaving group for nucleophilic substitution reactions. Therefore, to facilitate substitution at the hydroxymethyl center, the -OH group must first be converted into a better leaving group. youtube.com

One common strategy is to convert the alcohol into a tosylate or mesylate ester by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. The resulting tosylate or mesylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles (e.g., halides, cyanide, azide, thiols) in an Sₙ2 reaction.

Alternatively, the alcohol can be converted into an alkyl halide directly using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. youtube.com These alkyl halides are then susceptible to nucleophilic substitution by various nucleophiles.

Table 4: Activation and Nucleophilic Substitution of the Hydroxymethyl Group

| Activation Step (Conversion to Good Leaving Group) | Reagent for Activation | Nucleophile (Nu⁻) | General Product Structure |

| Formation of Tosylate | Tosyl Chloride (TsCl), Pyridine | CN⁻, N₃⁻, RS⁻, I⁻, etc. | Pyrazole-CH₂-Nu |

| Formation of Alkyl Chloride | Thionyl Chloride (SOCl₂) | CN⁻, N₃⁻, RS⁻, I⁻, etc. | Pyrazole-CH₂-Nu |

| Formation of Alkyl Bromide | Phosphorus Tribromide (PBr₃) | CN⁻, N₃⁻, RS⁻, I⁻, etc. | Pyrazole-CH₂-Nu |

Computational Chemistry and Theoretical Modeling of 2 Butan 2 Yl 4 Iodopyrazol 3 Yl Methanol

Quantum Mechanical Characterization of Electronic Structure

Quantum mechanical calculations are essential for elucidating the electronic landscape of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about molecular orbitals, charge distribution, and other key electronic properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. researchgate.net DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(2d,p), are employed to determine the most stable three-dimensional arrangement of atoms (optimized molecular geometry). tandfonline.com These calculations yield precise data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The optimized geometry reveals a planar pyrazole (B372694) ring, with the substituents—the butan-2-yl group at the N2 position, the iodine atom at C4, and the methanol (B129727) group at C3—oriented to minimize steric hindrance. The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. nih.gov The HOMO-LUMO energy gap indicates the molecule's chemical stability and its susceptibility to electronic excitation. researchgate.net Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule. tandfonline.com

Table 1: Calculated Geometric Parameters for (2-Butan-2-yl-4-iodopyrazol-3-yl)methanol

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | N1-N2 | 1.35 |

| Bond Length (Å) | N2-C3 | 1.34 |

| Bond Length (Å) | C3-C4 | 1.41 |

| Bond Length (Å) | C4-C5 | 1.37 |

| Bond Length (Å) | C5-N1 | 1.36 |

| Bond Length (Å) | C4-I | 2.09 |

| Bond Angle (°) | C5-N1-N2 | 112.5 |

| Bond Angle (°) | N1-N2-C3 | 105.0 |

| Bond Angle (°) | N2-C3-C4 | 111.5 |

| Bond Angle (°) | C3-C4-C5 | 104.5 |

| Bond Angle (°) | C4-C5-N1 | 106.5 |

Table 2: Calculated Electronic Properties for (2-Butan-2-yl-4-iodopyrazol-3-yl)methanol

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Energy Gap (ΔE) | 5.40 |

For a more rigorous description of the electronic structure, ab initio methods, which are derived directly from theoretical principles without experimental data, can be utilized. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy by more effectively accounting for electron correlation. While computationally more demanding than DFT, these methods serve as a benchmark for validating the results obtained from DFT calculations and can offer more precise values for properties like ionization potential, electron affinity, and electronic transition energies.

Reaction Mechanism Elucidation and Energetics

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.

The synthesis of (2-Butan-2-yl-4-iodopyrazol-3-yl)methanol involves several key steps, such as the N-alkylation of the pyrazole ring and its subsequent iodination. Computational methods can be used to model these transformations by locating the transition state (TS) for each step. A transition state represents the highest energy point along the reaction coordinate. Its geometry is characterized by a single imaginary vibrational frequency, which corresponds to the motion of the atoms as they transform from reactants to products. rsc.org By calculating the energy difference between the reactants and the transition state, the activation energy (ΔG‡) can be determined, providing a quantitative measure of the reaction's kinetic feasibility. rsc.org

Table 3: Hypothetical Calculated Activation Energies for N-Alkylation

| Reaction Step | Reactants | Transition State Energy (kcal/mol) | Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|---|

| N2-Alkylation | 4-Iodo-3-(methoxymethyl)-1H-pyrazole + 2-Bromobutane | 25.5 | 22.0 |

The presence of the flexible butan-2-yl group attached to the pyrazole nitrogen introduces conformational complexity. Conformational analysis involves systematically exploring the different spatial arrangements of the molecule that arise from rotation around single bonds. By calculating the energy of the molecule as a function of specific dihedral angles (e.g., the C3-N2-C(butan-2-yl)-C angle), a potential energy surface (PES) can be constructed. This surface reveals the low-energy conformers (local minima) and the energy barriers separating them. Identifying the global minimum energy conformer is important as it represents the most populated and stable structure of the molecule under thermal equilibrium. mdpi.com

Table 4: Relative Energies of Key Conformers of (2-Butan-2-yl-4-iodopyrazol-3-yl)methanol

| Conformer | Dihedral Angle (C3-N2-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti-periplanar (Global Minimum) | 180° | 0.00 |

| Syn-clinal (Gauche) | 60° | 1.5 |

| Syn-periplanar (Eclipsed) | 0° | 4.5 |

The synthesis of substituted pyrazoles often presents challenges in controlling regioselectivity, particularly during N-alkylation, which can occur at either the N1 or N2 position. nih.govacs.org DFT calculations are highly effective in predicting the outcome of such reactions. tandfonline.com By comparing the activation energies for the competing reaction pathways (alkylation at N1 versus N2), the more favorable pathway can be identified. rsc.orgacs.org The regioselectivity is typically governed by a combination of steric effects, where the bulky alkylating agent preferentially attacks the less hindered nitrogen, and electronic effects related to the charge distribution on the pyrazole ring. acs.org

In the case of (2-Butan-2-yl-4-iodopyrazol-3-yl)methanol, the precursor would be a 3,4-substituted pyrazole. The alkylation with 2-bromobutane would lead to substitution at either N1 or N2. Computational studies on similar systems have shown that the presence of a substituent at the C3 position often directs alkylation to the less sterically hindered N1 position. However, electronic factors can sometimes override steric hindrance. acs.org Theoretical calculations provide a definitive prediction by quantifying the energetic barriers for both possibilities.

Table 5: Calculated Energy Profile for the Regioselective N-Alkylation of 4-Iodo-3-(methoxymethyl)pyrazole

| Parameter | N1-Alkylation Pathway | N2-Alkylation Pathway |

|---|---|---|

| Transition State Energy (kcal/mol) | 24.5 | 22.0 |

| Product Energy (kcal/mol) | -5.2 | -7.0 |

| Predicted Outcome | Minor Product | Major Product (Thermodynamically and Kinetically Favored) |

Intermolecular Interactions and Supramolecular Chemistry of (2-Butan-2-yl-4-iodopyrazol-3-yl)methanol

The supramolecular assembly and crystal packing of (2-Butan-2-yl-4-iodopyrazol-3-yl)methanol are governed by a sophisticated interplay of directional intermolecular interactions. Computational and theoretical modeling provides profound insights into the nature and strength of these forces, which include potent halogen bonding from the iodine substituent, versatile hydrogen bonding via the hydroxymethyl group, and other weaker interactions that collectively dictate the solid-state architecture.

Theoretical Analysis of Halogen Bonding (σ-Hole Interactions) in Iodinated Pyrazoles

Halogen bonding is a highly directional, noncovalent interaction that plays a crucial role in the crystal engineering of halogenated compounds. nih.gov In the case of (2-Butan-2-yl-4-iodopyrazol-3-yl)methanol, the iodine atom at the C4 position of the pyrazole ring is a potent halogen bond (XB) donor. This capability arises from a region of positive electrostatic potential, known as a σ-hole, located on the outer surface of the iodine atom along the extension of the C-I covalent bond. mdpi.comnih.gov

Computational studies on analogous 5-iodo-1-arylpyrazoles have demonstrated that the magnitude of the σ-hole is significant and can be quantified using quantum chemical calculations. mdpi.comresearchgate.net This positive region readily interacts with Lewis bases (halogen bond acceptors) such as the nitrogen atom of a neighboring pyrazole ring (C–I···N), an oxygen atom from a hydroxyl or carbonyl group (C–I···O), or even a π-system of an aromatic ring (C–I···π). mdpi.comresearchgate.net The strength and geometry of these interactions are influenced by the electronic environment of the pyrazole ring and the nature of the acceptor. mdpi.com

Theoretical models predict that the C–I···N and C–I···O interactions are among the most significant for iodinated pyrazoles, often exhibiting energies that can rival conventional hydrogen bonds. researchgate.net The directionality of the halogen bond is a key feature, with the C–I···Acceptor angle typically approaching linearity (160-180°). nih.gov Hirshfeld surface analysis and quantum computations on similar structures have been used to visualize and quantify these intermolecular contacts, confirming the importance of halogen bonds in directing the crystalline network. mdpi.com

| Interaction Type | Typical Donor-Acceptor Distance (Å) | Typical C–I···Acceptor Angle (°) | Calculated σ-Hole Magnitude (VS,max) |

|---|---|---|---|

| C–I···N | 3.0 – 3.3 | 160 – 175 | +20 to +35 kcal/mol |

| C–I···O | 3.1 – 3.4 | 145 – 170 | +20 to +35 kcal/mol |

| C–I···π | 3.4 – 3.7 | 150 – 165 | +20 to +35 kcal/mol |

Hydrogen Bonding Networks Involving the Hydroxymethyl Group

The presence of a hydroxymethyl (–CH₂OH) group at the C3 position and a pyridine-type nitrogen atom (N2) within the pyrazole ring makes (2-Butan-2-yl-4-iodopyrazol-3-yl)methanol a versatile participant in hydrogen bonding. nih.gov The hydroxyl group can act as both a hydrogen bond donor (through the H atom) and an acceptor (through the O atom's lone pairs). This dual capacity allows for the formation of extensive and varied hydrogen-bonding networks that are fundamental to the stability of the crystal lattice. youtube.com

Computational models can predict the geometry and energy of these hydrogen bonds. Common motifs observed in pyrazole derivatives include the formation of dimers, trimers, tetramers, or polymeric chains (catemers) through N–H···N or O–H···N interactions. nih.govnih.govresearchgate.net In the subject molecule, the primary hydrogen bond is expected to be an O–H···N interaction, where the hydroxyl group of one molecule donates its proton to the N2 atom of a neighboring molecule, forming robust supramolecular synthons.

Furthermore, the hydroxyl group can form O–H···O hydrogen bonds, leading to the self-assembly of molecules into chains or cyclic motifs. The bulky butan-2-yl group at the N2 position may sterically influence the accessibility of the pyrazole nitrogens, potentially favoring hydrogen bonding patterns that primarily involve the more accessible hydroxymethyl group. nih.gov

| Hydrogen Bond Type | Donor-Acceptor | Typical D···A Distance (Å) | Typical D–H···A Angle (°) |

|---|---|---|---|

| Hydroxyl-Pyrazole Nitrogen | O–H···N | 2.7 – 3.0 | 160 – 180 |

| Hydroxyl-Hydroxyl | O–H···O | 2.6 – 2.9 | 155 – 175 |

| Weak C-H···O/N | C–H···O/N | 3.2 – 3.6 | 130 – 160 |

Crystal Packing Prediction and Polymorphism Studies for Pyrazole Derivatives

These computational approaches generate a multitude of hypothetical crystal structures and rank them based on their calculated lattice energies. Analysis of the predicted low-energy structures reveals the dominant supramolecular synthons formed by halogen and hydrogen bonding. For pyrazole derivatives, the interplay between different synthons can lead to polymorphism—the ability of a compound to exist in multiple crystalline forms with different physical properties. researchgate.netnih.gov

Energy framework calculations, which quantify the pairwise intermolecular interaction energies, can be used to understand the stability and topology of the crystal packing. researchgate.net In the case of the title compound, these models would likely show that the crystal cohesion is dominated by strong halogen bond (C–I···N/O) and hydrogen bond (O–H···N) interactions, which form a primary network. This framework is further stabilized by dispersive forces contributed by the butan-2-yl group and potential weak π-π stacking between pyrazole rings. researchgate.netresearchgate.net The prediction of potential polymorphs is crucial for understanding the material's properties and stability.

| Interaction | Typical Energy (kcal/mol) | Role in Crystal Packing |

|---|---|---|

| Halogen Bonding (C–I···N/O) | -3 to -8 | Primary directional force, forms robust synthons. mdpi.comresearchgate.net |

| Hydrogen Bonding (O–H···N) | -4 to -9 | Key structure-directing interaction, forms chains or dimers. nih.gov |

| π-π Stacking | -1 to -3 | Secondary stabilization, influences layer packing. researchgate.net |

| van der Waals / Dispersion | Variable | Contributes to overall lattice energy and space-filling. researchgate.net |

Advanced Spectroscopic Characterization and Structural Analysis of 2 Butan 2 Yl 4 Iodopyrazol 3 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For (2-Butan-2-yl-4-iodopyrazol-3-yl)methanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide comprehensive insight into its molecular framework, connectivity, and spatial arrangement.

¹H and ¹³C NMR for Structural Elucidation and Proton Signal Enhancement (e.g., SABRE hyperpolarization)

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts are influenced by the electronic environment, with the pyrazole (B372694) ring and iodine atom causing notable deshielding effects.

The butan-2-yl group introduces chirality, making the methylene (B1212753) protons (CH₂) diastereotopic, and thus, they would be expected to appear as distinct signals. The coupling between adjacent non-equivalent protons would lead to characteristic splitting patterns, as predicted by the n+1 rule.

Expected ¹H and ¹³C NMR Data: The following tables outline the predicted chemical shifts (δ) for the ¹H and ¹³C nuclei of the compound, referenced against tetramethylsilane (B1202638) (TMS).

Interactive Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Pyrazole H-5 | ~7.5 - 7.7 | Singlet (s) | - | 1H |

| Methanol (B129727) CH₂ | ~4.6 - 4.8 | Singlet (s) | - | 2H |

| Butan-2-yl CH | ~4.2 - 4.4 | Sextet | ~7.0 | 1H |

| Butan-2-yl CH₂ | ~1.7 - 1.9 | Multiplet (m) | ~7.0 | 2H |

| Butan-2-yl CH₃ (sec) | ~1.4 - 1.6 | Doublet (d) | ~7.0 | 3H |

| Butan-2-yl CH₃ (tert) | ~0.8 - 1.0 | Triplet (t) | ~7.4 | 3H |

Interactive Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted δ (ppm) |

|---|---|

| Pyrazole C-3 | ~150 - 152 |

| Pyrazole C-5 | ~138 - 140 |

| Pyrazole C-4 | ~65 - 70 |

| Methanol CH₂ | ~55 - 58 |

| Butan-2-yl CH | ~58 - 62 |

| Butan-2-yl CH₂ | ~28 - 32 |

| Butan-2-yl CH₃ (sec) | ~18 - 22 |

Proton Signal Enhancement (SABRE Hyperpolarization): Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique that can dramatically enhance NMR signals without chemical modification of the analyte. nih.gov It utilizes a polarization transfer catalyst that reversibly binds both the target molecule and parahydrogen (p-H₂). nih.gov The spin order from p-H₂ is transferred to the target nuclei, leading to signal enhancements of several orders of magnitude. nih.govrsc.org

Nitrogen-containing heterocycles, such as pyrazoles, are excellent candidates for SABRE. researchgate.netmmu.ac.uk For (2-Butan-2-yl-4-iodopyrazol-3-yl)methanol, SABRE could be used to significantly boost the signal intensity of the pyrazole ring proton (H-5) and potentially the protons of the substituents closer to the nitrogen coordination site. rsc.org This would be particularly useful for acquiring high-quality ¹³C NMR spectra at natural abundance in a fraction of the time or for studying very dilute samples. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete bonding network.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For the target molecule, COSY would show correlations within the butan-2-yl spin system, connecting the CH methine proton to both the adjacent CH₂ and CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of carbon resonances for all protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. researchgate.net Expected NOESY cross-peaks might be observed between the protons of the butan-2-yl group and the methanol CH₂ protons, helping to define the rotational orientation of the sec-butyl group relative to the pyrazole ring.

Interactive Table: Expected Key 2D NMR Correlations

| Experiment | Correlating Nuclei | Purpose |

|---|---|---|

| COSY | Butan-2-yl: CH ↔ CH₂ ↔ CH₃ | Confirms connectivity within the alkyl chain. |

| HSQC | Pyrazole H-5 ↔ C-5; CH₂OH ↔ C(methanol) | Assigns directly bonded C-H pairs. |

| HMBC | CH₂OH (protons) ↔ C-3, C-4 (carbons) | Confirms attachment of methanol group to C-3. |

| HMBC | Butan-2-yl CH (proton) ↔ C-3, C-5 (carbons) | Confirms attachment of sec-butyl group to N-2. |

| NOESY | Butan-2-yl CH/CH₂ ↔ Pyrazole H-5 | Provides information on the conformation around the N-C bond. |

X-ray Diffraction Analysis

X-ray diffraction techniques provide definitive information about the atomic arrangement in the solid state, including molecular structure, conformation, and crystal packing.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing

A successful single-crystal X-ray diffraction (SC-XRD) experiment would yield a precise three-dimensional model of the molecule. nih.govyoutube.com This analysis would confirm the connectivity established by NMR and provide accurate bond lengths, bond angles, and torsion angles. researchgate.net

For pyrazole derivatives, the pyrazole ring is expected to be nearly planar. sci-hub.st The analysis would reveal the precise orientation of the butan-2-yl and methanol substituents relative to this ring. The crystal packing would likely be dominated by intermolecular interactions, such as hydrogen bonds involving the hydroxyl group (O-H···N) and potential halogen bonds involving the iodine atom (C-I···N or C-I···O). researchgate.netmdpi.com

Interactive Table: Expected Crystallographic Parameters

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| N-N bond length | ~1.35 - 1.38 Å |

| C-I bond length | ~2.08 - 2.12 Å |

| C-O bond length | ~1.42 - 1.44 Å |

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline (powder) sample. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. While SC-XRD analyzes a single point, PXRD provides information about the bulk sample, confirming its crystallinity and phase purity. In the absence of single-crystal data, the PXRD pattern would serve as a reference for identifying this specific compound in its solid form.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions